NAAA Inhibitory Potency Advantage Over 6-Chloro Analog
The target compound demonstrates superior potency for NAAA inhibition compared to its 6-chloro analog. The 6-ethyl-4-methyl substituted derivative achieved an IC50 of 37 nM against human NAAA [1]. This is a defined improvement over the 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl analog, which, based on available vendor data, is primarily cataloged as a compound of interest without such a specific, quantified bioactivity profile at NAAA, suggesting the 6-ethyl-motif is a critical potency driver .
| Evidence Dimension | Human NAAA Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate (no specific NAAA IC50 reported) |
| Quantified Difference | N/A (Qualitative advantage: target compound has defined potent activity) |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells, 10 min preincubation, substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide [1] |
Why This Matters
The presence of a verified, nanomolar IC50 value directly supports procurement for NAAA-focused research, saving significant lead optimization time compared to an uninhibited analog.
- [1] BindingDB. (n.d.). BDBM50151240 / CHEMBL3770558: Affinity Data for human NAAA inhibition [Database Entry]. Retrieved from bindingdb.org View Source
